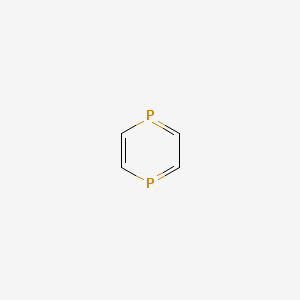

1,4-Diphosphinine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphosphinine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4P2/c1-2-6-4-3-5-1/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSMLKGAOILVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CP=CC=P1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739825 | |

| Record name | 1,4-Diphosphinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-78-8 | |

| Record name | 1,4-Diphosphinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,4-diphosphinine typically involves the reaction of phosphorus trichloride with a suitable diene under controlled conditions. One common method includes the use of a Grignard reagent to form the intermediate, which is then cyclized to produce this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1,4-Diphosphinine undergoes a variety of chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characteristics

1,4-Diphosphinine is characterized by a five-membered ring containing two phosphorus atoms. Recent studies have highlighted its synthesis through various methods, including the use of imidazole-2-thiones to produce tricyclic 1,4-diphosphinines. These compounds exhibit notable stability and can form stable anions, which are useful for further chemical modifications .

Table 1: Summary of Synthesis Methods for this compound

Photochemical Applications

The photochemical properties of this compound have been extensively studied. Diels–Alder reactions involving this compound can lead to the formation of light-sensitive products. For instance, the reaction with 4-phenyl-1,2,4-triazoline-3,5-dione demonstrated significant sensitivity to light, allowing for photochemical deprotection strategies . This property opens avenues for applications in photochemistry and materials science.

Case Study: Photochemical Deprotection

- Objective : To explore the photochemical behavior of tricyclic this compound.

- Findings : The reaction product exhibited a remarkable ability to undergo retro-[4 + 2]-cycloaddition upon irradiation, indicating potential for use in controlled release systems or light-responsive materials .

Electrochemical Properties

Electrochemical studies reveal that 1,4-diphosphinines possess very low oxidation potentials due to effective π-interactions between the ring and the orbitals of adjacent bonds. This characteristic suggests their potential utility in electronic applications such as organic photovoltaics or sensors .

Table 2: Electrochemical Characteristics of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Oxidation Potential | Very low due to π-interaction | |

| HOMO-LUMO Gap | Small gap indicating strong aromaticity | |

| Stability of Dianions | Strong preference for dianion formation |

Reactivity in Chemical Reactions

The reactivity of 1,4-diphosphinines has been investigated through various cycloaddition reactions. The compound has shown promise in studying σ-bond activation and P-P dispersion interactions. These reactions are critical for understanding fundamental chemical processes and developing new synthetic methodologies .

Case Study: Cycloaddition Reactions

- Objective : To assess the reactivity of tricyclic 1,4-diphosphinines.

- Findings : The compound demonstrated significant reactivity towards both [4 + 2] and [4 + 1] cycloadditions with various dienophiles, yielding products that could be further utilized in synthetic pathways .

Future Directions and Potential Applications

The unique properties of this compound suggest several potential applications:

- Materials Science : Development of light-responsive materials for sensors or drug delivery systems.

- Organic Electronics : Utilization in organic photovoltaic cells due to favorable electrochemical characteristics.

- Catalysis : Exploration as a catalyst in various organic transformations due to its reactivity profile.

Mechanism of Action

The mechanism by which 1,4-diphosphinine exerts its effects involves its ability to coordinate with metal centers, altering their electronic properties and reactivity. This coordination can influence various molecular pathways, making it a versatile compound in catalysis and materials science .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of this compound and Analogues

Table 2: Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Aromaticity Index (NICS) | ³¹P NMR δ (ppm) | |

|---|---|---|---|---|---|

| This compound | −6.2 | −3.1 | −12.5 | −87.1, −93.4 | |

| Phosphaanthracene | −6.0 | −2.8 | −10.8 | −50.2 | |

| Dithienoarsinine | −6.5 | −3.0 | −8.3 | N/A |

Key Research Findings

Synthetic Accessibility: Tricyclic 1,4-diphosphinines are synthesized via base-induced cyclization or photochemical methods, offering higher stability and yield (67–95%) compared to earlier monocyclic analogues (e.g., Krespan’s unstable compound I) .

Photoresponsive Behavior: Light-triggered deprotection of this compound adducts provides a novel strategy for dynamic covalent chemistry, unmatched by other phosphorus heterocycles .

Redox Applications : The reversible P–P bond formation in this compound derivatives enables their use in molecular energy storage systems, analogous to S–S bonds in lithium-sulfur batteries .

Biological Activity

1,4-Diphosphinine is a unique phosphorus-containing heterocyclic compound characterized by its distinctive ring structure and potential applications in various fields, including catalysis, materials science, and medicinal chemistry. This article explores the biological activity of this compound, emphasizing its synthesis, reactivity, and implications in biological systems.

Chemical Structure and Properties

This compound features a five-membered ring containing two phosphorus atoms. The compound exhibits significant aromatic character, which is crucial for its reactivity and stability. The presence of π-electrons in the ring contributes to its electronic properties, making it an interesting candidate for various chemical reactions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CnHnP2 |

| Aromaticity | Yes |

| Oxidation Potential | Low |

| HOMO-LUMO Gap | Small |

| Stability in Air | Moderate |

Synthesis of this compound

The synthesis of this compound has evolved significantly over the years. Recent studies have highlighted various synthetic routes that utilize different precursors and reaction conditions.

Case Study: Synthesis from Imidazole-2-Thiones

A notable method involves the synthesis of 1,4-diphosphinines from imidazole-2-thiones. This approach allows for the formation of tricyclic structures that exhibit unique reactivity patterns. The electrochemical studies conducted on these compounds revealed low oxidation potentials due to effective π-interactions within the diphosphinine ring .

Table 2: Synthetic Methods for this compound

| Method | Precursor | Yield (%) |

|---|---|---|

| From Imidazole-2-Thiones | Tricyclic 1,4-dichloro-1,4-dihydro-1,4-diphosphinines | 85 |

| Diels–Alder Reactions | Thiazol-2-thione | Variable |

| P-Functionalization | Tetrathiafulvalenes | High |

Antitumor Potential

Recent investigations have explored the antitumor properties of this compound derivatives. For instance, certain phosphine complexes have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation .

Catalytic Activity

The catalytic properties of this compound compounds have also been studied extensively. They serve as effective ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity. This catalytic activity is attributed to their ability to stabilize transition states and facilitate electron transfer processes .

Table 3: Biological Activities of this compound Derivatives

Q & A

Q. Open Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.